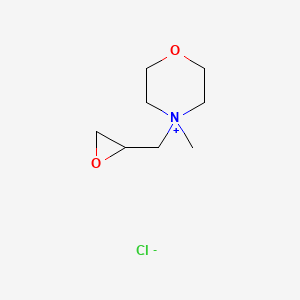
N-(2,3-Epoxypropyl)-N-methylmorpholinium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-Epoxypropyl)-N-methylmorpholinium chloride is a quaternary ammonium compound with a unique structure that includes an epoxy group and a morpholine ring. This compound is known for its cationic properties and is widely used in various industrial and scientific applications due to its reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-Epoxypropyl)-N-methylmorpholinium chloride typically involves the reaction of N-methylmorpholine with epichlorohydrin. The reaction is carried out in the presence of a base, such as sodium hydroxide, which facilitates the formation of the epoxy group. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous stirring and controlled addition of reactants to maintain the desired reaction conditions. The product is then purified through crystallization or distillation to achieve high purity levels .
化学反应分析
Types of Reactions: N-(2,3-Epoxypropyl)-N-methylmorpholinium chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The epoxy group is highly reactive towards nucleophiles, leading to ring-opening reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Polymerization: It can participate in polymerization reactions to form cationic polymers.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include amines, thiols, and alcohols.
Conditions: Reactions are typically carried out in aqueous or organic solvents at moderate temperatures (20-50°C).
Major Products:
Ring-Opened Products: Depending on the nucleophile, the major products are often β-substituted alcohols or amines.
Polymers: When used in polymerization, the major products are cationic polymers with enhanced properties.
科学研究应用
N-(2,3-Epoxypropyl)-N-methylmorpholinium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Employed in the modification of biomolecules and as a component in drug delivery systems.
Medicine: Investigated for its potential use in antimicrobial and anticancer therapies.
Industry: Utilized in the production of cationic surfactants, flocculants, and antistatic agents
作用机制
The mechanism of action of N-(2,3-Epoxypropyl)-N-methylmorpholinium chloride involves its interaction with negatively charged molecules due to its cationic nature. The epoxy group can react with nucleophiles, leading to the formation of stable covalent bonds. This reactivity is exploited in various applications, such as modifying surfaces or biomolecules .
相似化合物的比较
- N-(2,3-Epoxypropyl)trimethylammonium chloride
- N-(2,3-Epoxypropyl)phthalimide
- 2,3-Epoxypropyl neodecanoate
Comparison: N-(2,3-Epoxypropyl)-N-methylmorpholinium chloride is unique due to the presence of the morpholine ring, which imparts additional stability and reactivity compared to other similar compounds. Its cationic nature and epoxy group make it highly versatile for various applications, distinguishing it from other epoxy-containing quaternary ammonium compounds .
属性
CAS 编号 |
45977-24-0 |
|---|---|
分子式 |
C8H16ClNO2 |
分子量 |
193.67 g/mol |
IUPAC 名称 |
4-methyl-4-(oxiran-2-ylmethyl)morpholin-4-ium;chloride |
InChI |
InChI=1S/C8H16NO2.ClH/c1-9(6-8-7-11-8)2-4-10-5-3-9;/h8H,2-7H2,1H3;1H/q+1;/p-1 |
InChI 键 |
JLHFVIHSWVYOFK-UHFFFAOYSA-M |
规范 SMILES |
C[N+]1(CCOCC1)CC2CO2.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


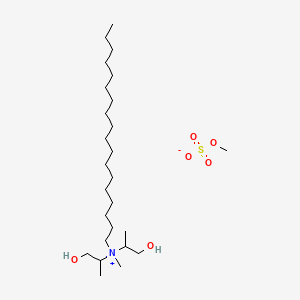
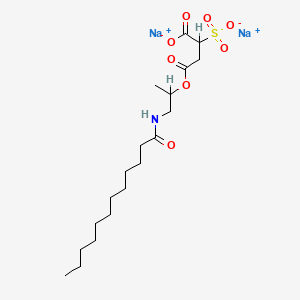
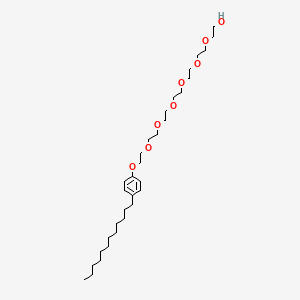
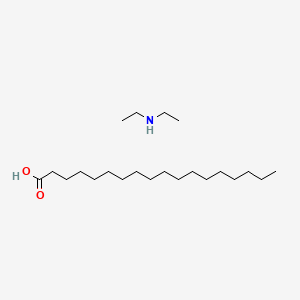

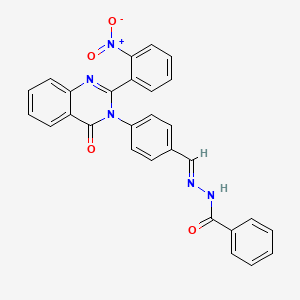
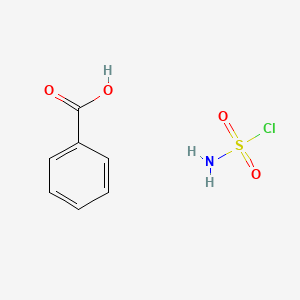
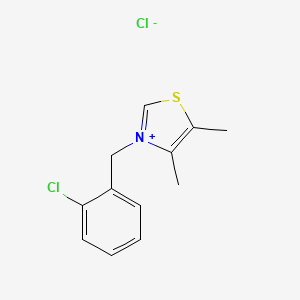

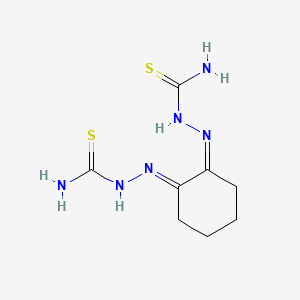
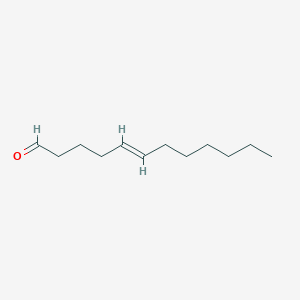
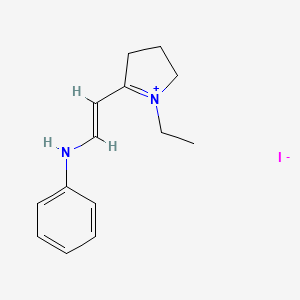
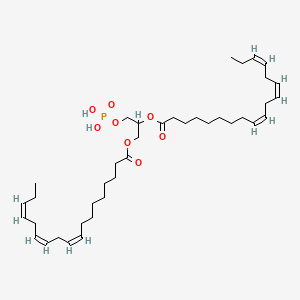
![Barium bis[1-(hydroxymethyl)-5-oxo-DL-prolinate]](/img/structure/B12677366.png)
